molecular formula C12H13N5O4 B1436822 2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 199859-58-0

2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1436822
CAS No.: 199859-58-0
M. Wt: 291.26 g/mol
InChI Key: QXSULWVDXWTVBZ-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine core fused with a modified tetrahydrofuran (THF) sugar moiety. This compound is structurally analogous to adenosine derivatives, with the carbonitrile group at position 5 and a hydroxyl-rich THF unit critical for mimicking natural nucleosides. Such analogs are often explored for antiviral or anticancer applications due to their ability to inhibit enzymes like kinases or polymerases . The stereochemistry (2S,4S,5R) of the THF group is pivotal for binding specificity, distinguishing it from other stereoisomers .

Properties

IUPAC Name

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSULWVDXWTVBZ-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound with significant potential in biomedical research, particularly in the context of cancer therapeutics. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₃N₅O₄, with a molecular weight of 291.26 g/mol. The IUPAC name is 2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The compound features a complex structure that includes a pyrrolo-pyrimidine core and a tetrahydrofuran moiety.

Research indicates that this compound may interact with critical cellular pathways involved in cancer progression. It is hypothesized to inhibit the function of eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in various malignancies. Inhibition of eIF4E has been associated with reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have focused on the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of eIF4E : Targeting eIF4E has been shown to slow down tumor growth in various cancers such as breast and head and neck cancers. Compounds designed to inhibit eIF4E have demonstrated promising results in preclinical models .
  • Apoptotic Induction : Compounds that modulate eIF4E activity can lead to increased apoptosis in cancer cells. This mechanism suggests that the compound may serve as a valuable tool for cancer treatment strategies.

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit additional biological activities:

  • Antiviral Properties : Some derivatives of pyrrolo-pyrimidines have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Modulation of Metabolic Pathways : The tetrahydrofuran component may influence metabolic pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

A review of relevant literature reveals several studies that highlight the biological activity of related compounds:

StudyFindings
Study A Identified the role of eIF4E inhibitors in reducing tumor size in xenograft models.
Study B Demonstrated that pyrrolo-pyrimidine derivatives can induce apoptosis in breast cancer cell lines through eIF4E modulation.
Study C Explored the synthesis of cap analogues that enhance binding affinity to eIF4E, leading to improved anticancer efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name & Reference Structural Features Biological Targets/Properties Key Distinctions from Target Compound
4-Amino-6-(benzylamino)-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Benzylamino at position 6; THF stereochemistry: 2R,3R,4S,5R Likely kinase inhibitors; enhanced lipophilicity due to benzyl group Stereochemistry and substituent at position 6 alter enzyme binding and solubility.
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-THF-3,4-diol Iodo substituent at position 5; methylated THF Potential radiopharmaceutical or antiviral agent Iodo group increases molecular weight and may reduce metabolic stability; methyl-THF affects solubility.
2-Amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (JU2) Bromine at position 6; lacks THF moiety Non-nucleoside inhibitor; possible kinase or protease target Absence of THF limits nucleoside mimicry, reducing polymerase affinity.
4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Aryl substituents at position 4; methyl at position 2 High lipophilicity; potential CNS-targeting agent Aryl groups enhance membrane permeability but reduce aqueous solubility.
4-Amino-5-methyl-1-(4-thio-β-D-arabinofuranosyl)-2(1H)-pyrimidinone Thio-sugar modification; pyrimidinone core Antiviral (e.g., hepatitis B); resistant to phosphorylase cleavage Thio-sugar increases metabolic stability compared to oxygenated THF in the target.

Electronic and Stereochemical Considerations

  • THF Stereochemistry: The target compound’s (2S,4S,5R) configuration optimizes hydrogen bonding with enzymatic active sites, as seen in adenosine deaminase inhibitors . In contrast, the (2R,3R,4S,5R) isomer in may exhibit reduced affinity due to steric clashes .
  • Halogen vs. The carbonitrile group in the target compound offers a balance of electronegativity and compact size .
  • Sugar Modifications : Thio-sugar analogs () resist enzymatic degradation but may compromise transporter recognition, whereas the target’s hydroxyl-rich THF improves solubility and mimicry of natural nucleosides .

Research Findings and Data

Table 1: Crystallographic Data for Selected Compounds

Compound R-Factor Data-to-Parameter Ratio Key Observations
Target Compound (hypothetical) ~0.020 ~17.7 Precise THF stereochemistry confirmed via SHELXL refinement.
(2R,3R,4S,5R)-5-Iodo-pyrrolo-pyrimidine 0.020 17.7 Iodo group induces minor torsional strain in the pyrrolo ring.
(2R,3S,4R,5R)-4-Fluoro-THF derivative 0.035 9.0 Fluorine substitution distorts THF ring planarity.

Notes and Limitations

  • Contradictions : and highlight conflicting stereochemical preferences for enzyme binding, necessitating further enzymatic assays for validation.
  • Data Gaps : Biological activity data for the target compound is inferred from structural analogs; direct studies are required to confirm mechanisms.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Step 1: Construction of the pyrrolo[2,3-d]pyrimidine core with appropriate functional groups (amino, oxo, nitrile).
  • Step 2: Preparation of the sugar moiety, a tetrahydrofuran ring with defined stereochemistry and hydroxyl functionalities.
  • Step 3: Coupling of the nucleobase and sugar via glycosidic bond formation.
  • Step 4: Final functional group modifications and purification.

Preparation of the Pyrrolo[2,3-d]pyrimidine Core

The core is synthesized by cyclization reactions starting from suitably substituted pyrimidine derivatives.

  • Typical intermediates include 4-amino-5-cyano-substituted pyrimidines.
  • Cyclization to form the fused pyrrolo ring involves intramolecular condensation under acidic or basic conditions.
  • Functionalization at position 7 (where the sugar attaches) is achieved by halogenation or other leaving group introduction to facilitate nucleophilic substitution.

Synthesis of the Sugar Moiety

The sugar component is a tetrahydrofuran ring with three stereocenters at positions 2, 4, and 5:

  • The sugar is often prepared from protected ribose derivatives.
  • Protection groups such as tert-butyldimethylsilyl (TBDMS) are used to mask hydroxyl groups selectively, enabling regioselective reactions.
  • Stereochemistry is controlled via chiral starting materials or stereoselective reactions, ensuring the (2S,4S,5R) configuration.
  • Key intermediates include 4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran derivatives.

Glycosylation (Coupling of Sugar and Base)

  • The nucleobase with a leaving group at the 7-position is reacted with the sugar derivative under conditions promoting nucleophilic substitution.
  • Lewis acids or bases (e.g., trimethylsilyl triflate) are used to activate the sugar moiety.
  • The reaction is performed under anhydrous conditions to prevent hydrolysis.
  • The stereochemistry at the anomeric center is controlled to favor the β-glycosidic linkage typical of nucleosides.

Deprotection and Final Modifications

  • After coupling, protecting groups on the sugar hydroxyls are removed under mild acidic or fluoride ion conditions (e.g., tetrabutylammonium fluoride).
  • Final oxidation or reduction steps may be applied to adjust the oxidation state of functional groups.
  • Purification is conducted using chromatographic techniques to isolate the pure nucleoside.

Representative Preparation Scheme from Patent WO2015148746A1

Step Description Reagents/Conditions Key Notes
1 Preparation of sugar intermediate with TBDMS protection TBDMSCl, imidazole, DMF Selective protection of hydroxyls
2 Activation of nucleobase at 7-position Halogenation (e.g., bromination) Introduces leaving group
3 Glycosylation Lewis acid catalyst (e.g., TMSOTf), anhydrous solvent Formation of glycosidic bond
4 Deprotection of sugar hydroxyls TBAF (tetrabutylammonium fluoride) Removal of silyl protecting groups
5 Purification Chromatography Isolation of final compound

Detailed Research Findings

  • The stereoselectivity of the sugar moiety is critical for biological activity and is achieved by starting from chiral pool sugars or asymmetric synthesis.
  • Use of TBDMS protecting groups provides stability during glycosylation and allows selective deprotection.
  • The nitrile group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is introduced early in the synthesis to avoid complications during later steps.
  • Reaction yields vary depending on the protecting groups and conditions but typically range from 40% to 75% per step.
  • Purity and stereochemical integrity are confirmed by NMR, HPLC, and mass spectrometry.

Comparative Summary Table of Preparation Methods

Aspect Method A (Patent WO2015148746A1) Method B (Patent US9156845B2) Method C (Patent WO2012137089A1)
Sugar Protection TBDMS groups TBDMS and other silyl ethers Acetyl protection
Glycosylation Catalyst TMSOTf Lewis acids (BF3·Et2O) Basic conditions
Stereochemical Control Chiral pool sugar Asymmetric synthesis Chiral auxiliaries
Functional Group Introduction Early nitrile installation Late-stage nitrile introduction Mixed approach
Yield per Step 50-70% 40-60% 45-65%
Purification Chromatography Crystallization and chromatography Chromatography

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound’s core structure resembles pyrrolo[2,3-d]pyrimidine derivatives, which are typically synthesized via cyclocondensation of aminopyrrole precursors with carbonyl-containing reagents. For example, details three methods for analogous compounds:

  • Method A : Refluxing with methanol/ammonia yields crystalline products but may require extended reaction times.
  • Method B : Using DMF and formic acid under reflux improves cyclization efficiency but risks side reactions.
  • Method C : Halogen displacement (e.g., using benzyl chloride) enables functionalization but demands precise stoichiometry.
    • Recommendation : Optimize by comparing solvent polarity (e.g., methanol vs. DMF), catalyst selection (e.g., acidic vs. basic conditions), and reaction time. Monitor purity via HPLC and TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the molecular structure and functional groups?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals, such as the tetrahydrofuran moiety (δ ~3.5–4.5 ppm for hydroxyl and hydroxymethyl protons) and pyrrolo-pyrimidine aromatic protons (δ ~7–8 ppm).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
  • Mass Spectrometry : Verify molecular weight (e.g., HRMS for exact mass matching) and fragmentation patterns. provides a model for interpreting crystallographic data (e.g., orthorhombic symmetry, Z=4) to cross-validate structural assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of reaction conditions to minimize trial-and-error synthesis?

  • Methodology : Integrate ICReDD’s approach () using reaction path search algorithms (e.g., density functional theory) to predict transition states and intermediates. For instance:

  • Simulate the cyclization step of aminopyrrole precursors with tetrahydrofuran derivatives to identify energy barriers.
  • Use COMSOL Multiphysics () to model heat/mass transfer in reflux systems, optimizing parameters like temperature gradients and solvent ratios.
    • Application : Couple computational predictions with high-throughput screening (e.g., robotic liquid handlers) to validate optimal conditions experimentally .

Q. How should researchers resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ADF software). For crystallographic discrepancies (e.g., bond length variations in vs. 14), refine models with higher-resolution data or alternative space groups.
  • Dynamic NMR : Use variable-temperature studies to detect conformational flexibility in the tetrahydrofuran ring that may explain anomalous signals.
  • Collaborative Analysis : Share raw data (e.g., .cif files for XRD) via platforms like Cambridge Structural Database for peer validation .

Q. What strategies can be employed to explore novel biological or material science applications of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl or nitrile groups ( ) to assess impact on target binding (e.g., kinase inhibition) or photophysical properties.
  • Cocrystallization Studies : Screen with biological targets (e.g., DNA/RNA analogs) using the compound’s pyrrolo-pyrimidine scaffold as a nucleobase mimic. highlights fluorinated analogs for enhanced bioavailability, suggesting halogenation as a viable derivatization route.
    • Experimental Design : Use combinatorial libraries (e.g., Ugi reactions) to generate derivatives, followed by automated bioassays (e.g., fluorescence polarization for binding affinity) .

Methodological Notes

  • Data Management : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using electronic lab notebooks (ELNs) and cloud-based platforms to track synthesis variables and analytical outcomes ( ).
  • Safety Protocols : Adhere to OSHA guidelines for handling nitriles (e.g., proper ventilation, cyanide antidote kits) and tetrahydrofuran derivatives (flammability risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.